Endomorphin 1
Overview
Description
Endomorphin-1 is an endogenous opioid peptide with the amino acid sequence Tyr-Pro-Trp-Phe-NH₂. It is one of the two endomorphins, the other being endomorphin-2. Endomorphin-1 is a high-affinity, highly selective agonist of the μ-opioid receptor, which is involved in pain modulation and other physiological processes .
Mechanism of Action
Target of Action
Endomorphin-1 is an endogenous opioid peptide that has a high affinity and is highly selective for the μ-opioid receptor . It is proposed to be the actual endogenous ligand of the μ-receptor . The μ-opioid receptor is primarily responsible for the analgesic effects of opioids.
Mode of Action
Endomorphin-1 interacts with the μ-opioid receptor as an agonist . This means it binds to the receptor and activates it, leading to a series of intracellular events. The activation of the μ-opioid receptor typically induces inhibitory effects on neuronal activity .
Biochemical Pathways
This results in hyperpolarization of the neuron and a decrease in neuronal excitability .
Pharmacokinetics
It is known that endogenous opioid peptides like endomorphin-1 are susceptible to rapid degradation and have low membrane permeability . To improve the drug-like properties of Endomorphin-1, modifications such as glycosylation and lipidation are being explored .
Result of Action
The primary result of Endomorphin-1 action is analgesia, or pain relief . It is equipotent with morphine in this regard . It also has effects on cardiovascular, respiratory, and gastrointestinal functions, as well as immune system responses .
Action Environment
The action of Endomorphin-1 can be influenced by various environmental factors. For example, the presence of other neurotransmitters, the density of μ-opioid receptors, and the overall state of the neuronal environment can all affect the action of Endomorphin-1 . Additionally, the stability and efficacy of Endomorphin-1 can be improved by modifications at the N-terminus by 2-aminodecainoic acid, which improves the drug’s metabolic stability and membrane permeability .
Biochemical Analysis
Biochemical Properties
Endomorphin-1 interacts with the μ-opioid receptor as a highly selective agonist . This interaction is key to its role in biochemical reactions. It’s been proposed that Endomorphin-1, along with Endomorphin-2, could be the actual endogenous ligand of the μ-receptor .
Cellular Effects
Endomorphin-1 has a significant impact on various types of cells and cellular processes. It has high affinity and specificity for opioid receptors for behavioral, physiological, and pharmacological assays . It is also a potent analgesic agent which brings effects on cardiovascular, respiratory, and gastrointestinal functions as well as in immune system responses .
Molecular Mechanism
Endomorphin-1 exerts its effects at the molecular level primarily through its interactions with the μ-opioid receptor . As a highly selective agonist of the μ-opioid receptor, it binds to the receptor and induces a series of biochemical reactions .
Temporal Effects in Laboratory Settings
The effects of Endomorphin-1 have been observed over time in laboratory settings. For instance, bilateral administration of Endomorphin-1 in the globus pallidus of rats induced orofacial dyskinesia, an effect that was sustained during the 60 minutes of observation .
Dosage Effects in Animal Models
In animal models, the effects of Endomorphin-1 vary with different dosages. For example, Endomorphin-1 has been shown to produce analgesia in animals and is equipotent with morphine in this regard .
Metabolic Pathways
It has been suggested that endomorphins could be synthesized by an enzymatic, non-ribosomal mechanism .
Transport and Distribution
Endomorphin-1 is distributed throughout the brain and upper brainstem . It’s been suggested that glycosylation often results in increased penetration through the blood-brain barrier and gastrointestinal membranes .
Subcellular Localization
The subcellular localization of Endomorphin-1 is primarily within the central and peripheral nervous systems . More specifically, Endomorphin-1 is concentrated in the brain and upper brainstem .
Preparation Methods
Synthetic Routes and Reaction Conditions
Endomorphin-1 can be synthesized using a combination of enzymatic and chemical methods. One efficient method involves the use of solvent-stable proteases in an organic-aqueous biphasic system. The synthesis begins with the preparation of peptide Boc-Trp-Phe-NH₂, followed by the removal of the Boc group with trifluoroacetic acid. The tetrapeptide Boc-Tyr-Pro-Trp-Phe-NH₂ is then synthesized and purified using high-speed countercurrent chromatography .
Industrial Production Methods
The use of enzymatic synthesis and organic-aqueous biphasic systems can be adapted for large-scale production, ensuring high yield and purity of the compound .
Chemical Reactions Analysis
Endomorphin-1 undergoes various chemical reactions, including:
Oxidation: This reaction can occur at the tryptophan residue, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions are less common but can involve the reduction of disulfide bonds if present.
Substitution: Substitution reactions can occur at the amino acid residues, leading to the formation of analogs with modified properties.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide and reducing agents like dithiothreitol. The major products formed from these reactions are typically oxidized or reduced derivatives of endomorphin-1 .
Scientific Research Applications
Endomorphin-1 has several scientific research applications:
Chemistry: It is used as a model compound to study peptide synthesis and modification.
Biology: Endomorphin-1 is studied for its role in pain modulation and its interaction with the μ-opioid receptor.
Medicine: It has potential therapeutic applications as an analgesic with fewer side effects compared to traditional opioids. .
Comparison with Similar Compounds
Endomorphin-1 is unique among opioid peptides due to its high affinity and selectivity for the μ-opioid receptor. Similar compounds include:
Endomorphin-2: Another endogenous opioid peptide with the sequence Tyr-Pro-Phe-Phe-NH₂.
β-Endorphin: A longer peptide that also binds to the μ-opioid receptor but with lower selectivity and different physiological effects.
Dynorphin: Binds primarily to the κ-opioid receptor and has different analgesic properties.
Endomorphin-1’s high selectivity and potency make it a promising candidate for developing new analgesics with fewer side effects compared to traditional opioids .
Biological Activity
Endomorphin 1 (EM1) is a potent endogenous opioid peptide that has garnered significant interest due to its high affinity for the μ-opioid receptor. This article delves into the biological activity of EM1, exploring its pharmacological properties, mechanisms of action, and implications for therapeutic applications.
This compound is a tetrapeptide consisting of the sequence Tyr-Pro-Trp-Phe-NH₂. It exhibits a remarkable selectivity for μ-opioid receptors, with a binding affinity (Ki) of approximately 360 pM, making it one of the most potent endogenous ligands for this receptor type . The structural uniqueness of EM1, particularly its C-terminal amidation, enhances its stability and receptor binding capabilities compared to other opioid peptides.
Mechanism of Action:
- Receptor Activation: EM1 primarily activates μ-opioid receptors, leading to analgesic effects. It has been shown to induce antinociception in various rodent models, highlighting its potential as a pain management agent .
- Signal Transduction: Upon binding to μ-opioid receptors, EM1 triggers intracellular signaling pathways that inhibit adenylyl cyclase activity, leading to decreased cyclic adenosine monophosphate (cAMP) levels. This results in reduced neuronal excitability and neurotransmitter release associated with pain transmission .
Pharmacological Properties
The pharmacological profile of EM1 reveals its multifaceted roles in pain modulation and potential therapeutic applications:
Case Studies and Research Findings
Numerous studies have investigated the biological activity of EM1:
- In Vivo Studies: Research has demonstrated that systemic administration of EM1 leads to significant analgesic effects in rodent models. For instance, one study reported that central administration resulted in effective pain relief with lower side effects compared to traditional opioids .
- Structural Modifications: Investigations into modified versions of EM1 have shown that altering the peptide structure can enhance its permeability and stability. For example, derivatives with lipoamino acid modifications exhibited increased permeability across cellular barriers while maintaining receptor binding affinity .
- Immunohistochemical Studies: Immunohistochemical mapping has revealed widespread distribution of EM1 in the brain, particularly in regions associated with pain processing. This distribution correlates with areas expressing μ-opioid receptors, supporting the peptide's role in modulating pain responses .
Properties
IUPAC Name |
(2S)-1-[(2S)-2-amino-3-(4-hydroxyphenyl)propanoyl]-N-[(2S)-1-[[(2S)-1-amino-1-oxo-3-phenylpropan-2-yl]amino]-3-(1H-indol-3-yl)-1-oxopropan-2-yl]pyrrolidine-2-carboxamide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C34H38N6O5/c35-26(17-22-12-14-24(41)15-13-22)34(45)40-16-6-11-30(40)33(44)39-29(19-23-20-37-27-10-5-4-9-25(23)27)32(43)38-28(31(36)42)18-21-7-2-1-3-8-21/h1-5,7-10,12-15,20,26,28-30,37,41H,6,11,16-19,35H2,(H2,36,42)(H,38,43)(H,39,44)/t26-,28-,29-,30-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZEXLJFNSKAHNFH-SYKYGTKKSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(N(C1)C(=O)C(CC2=CC=C(C=C2)O)N)C(=O)NC(CC3=CNC4=CC=CC=C43)C(=O)NC(CC5=CC=CC=C5)C(=O)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1C[C@H](N(C1)C(=O)[C@H](CC2=CC=C(C=C2)O)N)C(=O)N[C@@H](CC3=CNC4=CC=CC=C43)C(=O)N[C@@H](CC5=CC=CC=C5)C(=O)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C34H38N6O5 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10415505 | |
Record name | Endomorphin 1 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10415505 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
610.7 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid | |
Record name | Endomorphin-1 | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0005773 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
CAS No. |
189388-22-5 | |
Record name | Endomorphin 1 | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0189388225 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Endomorphin 1 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10415505 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Endomorphin-1 | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0005773 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the primary target of endomorphin-1?
A1: Endomorphin-1 exhibits high selectivity for the μ-opioid receptor (MOR), specifically the μ1-opioid receptor subtype. [, , ] This selectivity makes it a valuable tool for studying μ-opioid receptor function.
Q2: How does endomorphin-1 interact with the μ-opioid receptor?
A2: Endomorphin-1 binds to the μ-opioid receptor, triggering a cascade of downstream signaling events. [] This binding leads to the activation of G proteins, particularly Gi/o proteins. [] The activated G proteins then modulate the activity of various intracellular effectors, including adenylate cyclase, voltage-gated calcium channels, and potassium channels. [, , ]
Q3: What are the primary downstream effects of endomorphin-1 binding to the μ-opioid receptor?
A3: Activation of the μ-opioid receptor by endomorphin-1 leads to several physiological effects, primarily antinociception (pain relief). [, , , , , , ] It can also influence motor behavior [], feeding behavior [], and modulate immune responses. [, ]
Q4: What is the molecular formula and weight of endomorphin-1?
A4: Endomorphin-1 has the molecular formula C27H35N5O5 and a molecular weight of 509.6 g/mol. [, ]
Q5: Is there any spectroscopic data available for endomorphin-1?
A5: Yes, spectroscopic techniques like CD, FT-IR, fluorescence, and 1H-NMR have been employed to study the conformational preferences of endomorphin-1 in various environments, including aqueous buffer and membrane-mimetic systems. []
Q6: How does modifying the structure of endomorphin-1 affect its activity?
A6: Even slight modifications to the endomorphin-1 structure can significantly alter its binding affinity and selectivity for opioid receptors. For example, both N- and C-terminal truncations drastically reduce its potency at the μ-opioid receptor and abolish its analgesic effects. [] Replacing specific amino acids with their β-isomers can either increase or decrease affinity for opioid receptors. [] Notably, introducing D-Pro at the second position creates a selective μ2-opioid receptor antagonist. []
Q7: Are there any structural differences between endomorphin-1 and endomorphin-2 that contribute to their different pharmacological profiles?
A7: Although structurally similar, subtle differences in their amino acid sequences contribute to their distinct activities. Endomorphin-1 preferentially activates μ1-opioid receptors, while endomorphin-2 shows a preference for a different μ-opioid receptor subtype and can also induce the release of dynorphin A (1-17), activating κ-opioid receptors. [, , ]
Q8: What is known about the stability of endomorphin-1?
A8: Endomorphin-1 is susceptible to enzymatic degradation, resulting in a relatively short half-life in vivo. [] This rapid degradation necessitates the development of strategies to improve its stability for therapeutic applications.
Q9: Have there been any attempts to improve the stability and delivery of endomorphin-1?
A9: Researchers have explored nanoparticle formulations to enhance endomorphin-1 delivery and prolong its action. Adsorbing the peptide onto butylcyanoacrylate nanoparticles and coating them with polysorbate 80 improved its transport across the blood-brain barrier and resulted in longer-lasting analgesic effects in mice. []
Q10: How is endomorphin-1 metabolized in the body?
A10: While specific metabolic pathways haven't been fully elucidated, studies suggest that both N- and C-terminal degradation contribute to the rapid inactivation of endomorphin-1 in vivo. []
Q11: Does endomorphin-1 cross the blood-brain barrier?
A11: Endomorphin-1 has limited ability to cross the blood-brain barrier, necessitating direct central nervous system administration or the development of delivery strategies to enhance its brain penetration. []
Q12: What preclinical models have been used to study endomorphin-1's effects?
A12: Researchers have employed various in vitro and in vivo models to investigate the pharmacological effects of endomorphin-1. In vitro studies often utilize cell lines expressing opioid receptors to assess binding affinities and downstream signaling pathways. [, ] In vivo studies frequently employ rodent models of pain, including the tail-flick test, hot-plate test, and models of inflammatory and neuropathic pain. [, , , , , , ]
Q13: Is there evidence of tolerance development to the analgesic effects of endomorphin-1?
A13: Yes, chronic administration of endomorphin-1 can lead to the development of tolerance, characterized by a diminished response to the drug over time. [, ] This tolerance is often associated with downregulation of μ-opioid receptors in the brain. []
Q14: Does cross-tolerance occur between endomorphin-1 and other opioid agonists?
A14: Studies show a complex pattern of cross-tolerance between endomorphin-1 and other opioid agonists. While mice made tolerant to endomorphin-2 exhibit partial cross-tolerance to endomorphin-1, the reverse is not true. [] This asymmetry suggests the involvement of distinct μ-opioid receptor subtypes or signaling pathways.
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.